5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole

Kinase inhibitor scaffold Regioisomeric selectivity Indazole SAR

Kinase SAR programs require regioisomerically defined 5-substituted indazoles; substituting the 6-regioisomer (CAS 885272-24-2) introduces uncontrolled variables that invalidate biological results. This 5-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole resolves that risk. - Privileged core for inhibitor libraries targeting GSK-3, ROCK-1/2, JAK2, Cdc7 (AbbVie patent family). - Unsaturated dihydrothiopyran enables sulfur-π interactions and late-stage diversification via the C3-C4 double bond. - Matched molecular pair with 6-regioisomer for deconvoluting binding-pocket constraints. - ≥98% HPLC; XLogP3=2.4, Lipinski-compliant for fragment screening.

Molecular Formula C12H12N2S
Molecular Weight 216.3 g/mol
CAS No. 885272-64-0
Cat. No. B1502168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole
CAS885272-64-0
Molecular FormulaC12H12N2S
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESC1CSCC=C1C2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C12H12N2S/c1-2-12-11(8-13-14-12)7-10(1)9-3-5-15-6-4-9/h1-3,7-8H,4-6H2,(H,13,14)
InChIKeyNAKAXAUMSDWBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole – Identity & Physicochemical Baseline


5-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole (CAS 885272-64-0) is a bicyclic heterocycle comprising an indazole core substituted at the 5-position with a 3,6-dihydro-2H-thiopyran moiety [1]. With a molecular formula of C₁₂H₁₂N₂S, a molecular weight of 216.30 g·mol⁻¹, a computed XLogP3 of 2.4, one hydrogen-bond donor, two hydrogen-bond acceptors, and a single rotatable bond, the compound occupies a well-defined physicochemical space distinct from its regioisomers and saturated analogs [1]. The compound is supplied by several commercial vendors at purities typically ≥97% (HPLC) for research use .

Workflow Kinase inhibitor scaffold diversification
Selection 5-position regioisomer specificity
Procurement Research-grade purity for SAR reproducibility

5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole: Regioisomer & Oxidation-State Specificity


Indazole-based kinase inhibitor scaffolds are exquisitely sensitive to both the position and oxidation state of the thiopyran substituent. The 5-substituted indazole regioisomer (CAS 885272-64-0) orients the dihydrothiopyran ring differently within kinase ATP-binding pockets compared to the 6-substituted analog (CAS 885272-24-2), and the unsaturated 3,6-dihydro-2H-thiopyran ring presents distinct conformational and electronic properties relative to the fully saturated tetrahydrothiopyran derivatives [1][2]. These structural differences translate into divergent kinase selectivity profiles; the 6-regioisomer has been reported to inhibit JAK2 and PI3Kγ, whereas the target 5-regioisomer may engage a different kinase panel [3]. Consequently, substituting one regioisomer for another in a structure–activity relationship (SAR) program or a procurement specification introduces uncontrolled variables that can invalidate biological results.

Regioisomer mismatch 5- vs 6-substitution may shift kinase selectivity panel; verify regioisomer identity before procurement.
Oxidation state mismatch Dihydro- vs tetrahydrothiopyran differ in conformation and lipophilicity, potentially altering SAR outcomes.

Differentiation Evidence for 5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole


5- vs. 6-Position Regioisomeric Identity

The 5-substituted indazole regioisomer (CAS 885272-64-0; PubChem CID 53408056) differs from the 6-substituted analog (CAS 885272-24-2; PubChem CID 53408350) solely by the attachment point of the 3,6-dihydro-2H-thiopyran ring to the indazole core [1]. This positional difference generates distinct InChIKeys (NAKAXAUMSDWBPD-UHFFFAOYSA-N vs. XFTAWMONOKNQNM-UHFFFAOYSA-N) and is predicted to alter the vector of the thiopyran ring within kinase ATP-binding sites [2]. The 6-regioisomer has been reported to exhibit inhibitory activity against JAK2 and PI3Kγ kinases, whereas no peer-reviewed kinase activity data are currently available for the 5-regioisomer [3].

Regioisomeric identity
Reported
Target: 5-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole (CAS 885272-64-0)
Comparator: 6-substituted regioisomer (CAS 885272-24-2)
Key difference: InChIKey NAKAXAUMSDWBPD vs XFTAWMONOKNQNM
Regioisomeric mismatch may produce divergent kinase profiles; confirm identity.
Kinase inhibitor scaffold Regioisomeric selectivity Indazole SAR

Dihydro- vs. Tetrahydrothiopyran Oxidation State

The target compound bears a 3,6-dihydro-2H-thiopyran ring containing a C3–C4 double bond, whereas the closely related analog 4-(1H-indazol-5-yl)tetrahydro-2H-thiopyran-4-ol (CAS 885272-66-2) features a fully saturated tetrahydrothiopyran ring bearing a tertiary alcohol [1]. The unsaturated system of CAS 885272-64-0 introduces partial planarity at the thiopyran ring, constraining the conformational freedom relative to the saturated analog and altering the spatial presentation of the sulfur atom to potential hydrogen-bond donors or metal ions in biological targets [2]. Computed XLogP3 values (2.4 for CAS 885272-64-0 vs. 1.7 for CAS 885272-66-2) further differentiate the lipophilicity of the two compounds [1].

Oxidation state comparison
Reported
Target: 3,6-dihydro-2H-thiopyran (unsaturated C3=C4); XLogP3 = 2.4
Comparator: tetrahydro-2H-thiopyran-4-ol (saturated); XLogP3 = 1.7
ΔXLogP3 = +0.7 (target more lipophilic); ΔMW = −18.02 Da; ΔHBD −1; ΔHBA −1
Unsaturated ring confers distinct conformational and lipophilic properties.
Oxidation state Conformational restriction Thiopyran SAR

Commercial Purity and Supply Consistency

Multiple commercial suppliers specify minimum purity levels for CAS 885272-64-0. AK Scientific (AKSci) lists a minimum purity specification of 98% ; Leyan (Shanghai) specifies 97% purity ; and ChemicalBook reports a supplier offering 99% purity by HPLC with packaging options up to kilogram scale . These purity specifications meet or exceed the typical ≥95% requirement for hit-to-lead and lead optimization campaigns in medicinal chemistry.

Commercial purity
Specification review
97–99% HPLC (multiple suppliers); typical threshold ≥95%
Purity exceeding typical research-grade threshold may reduce impurity confounding.
Supplier-specified; CoA review recommended.
Chemical purity Procurement specification Quality control

5-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole: Application Scenarios


Kinase Inhibitor Scaffold Diversification in SAR

The 5-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole scaffold serves as a privileged 5-heteroaryl indazole core for constructing kinase inhibitor libraries targeting GSK-3, ROCK-1, ROCK-2, JAK2, Cdc7, and related kinases, as established in AbbVie's patent family on 5-substituted indazoles [1]. The unsaturated dihydrothiopyran substituent provides a conformationally restricted, sulfur-containing heterocycle that can engage in unique hydrophobic and potential sulfur–π interactions within the kinase ATP-binding pocket. When paired with the 6-regioisomer (CAS 885272-24-2) as a comparator, the 5-regioisomer enables systematic exploration of regioisomeric effects on kinase selectivity and potency [2].

Regioisomeric Probe Pair for Target Engagement

The 5- and 6-regioisomeric pair (CAS 885272-64-0 and CAS 885272-24-2) can be deployed as matched molecular pairs to deconvolute the contribution of substitution position to target binding. PubChem structural records confirm these compounds are true regioisomers, sharing identical molecular formula (C₁₂H₁₂N₂S) and molecular weight (216.30 g·mol⁻¹) but differing in atomic connectivity [1]. This regioisomeric probe strategy is especially valuable when developing selective kinase inhibitors, as differential activity between the 5- and 6-substituted isomers can reveal key binding-pocket constraints [2].

Late-Stage Functionalization via Dihydrothiopyran Double Bond

The C3–C4 double bond present in the 3,6-dihydro-2H-thiopyran ring of CAS 885272-64-0 offers a synthetic handle for late-stage diversification—via epoxidation, dihydroxylation, or cycloaddition—that is absent in the fully saturated tetrahydrothiopyran analog (CAS 885272-66-2) [1]. This functionalization capability enables the generation of derivative libraries from a single procurement of the parent compound, maximizing the value of the purchased material for medicinal chemistry exploration.

Building Block for Fragment-Based Drug Discovery

With commercially available purity specifications ranging from 97% to 99% (HPLC) [1], CAS 885272-64-0 meets the stringent purity requirements for fragment-based screening campaigns, where even low-level impurities can generate false-positive or false-negative hits. The compound's moderate lipophilicity (XLogP3 = 2.4), low molecular weight (216.30 Da), and compliance with Lipinski's Rule of Five make it a suitable fragment-like probe for NMR-based or SPR-based fragment screening against kinase and non-kinase targets [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR
5-Heteroaryl indazole scaffold
Kinase panel selectivity profiling
Regioisomeric probe pairs
5- and 6-regioisomer matched pair
Substitution-position selectivity mapping
Late-stage diversification
Dihydrothiopyran C3=C4 double bond
Derivative library synthesis
Fragment-based screening
Fragment-compatible physicochemical profile
NMR/SPR hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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